2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several features, including the presence of an azetidine ring, a piperidine ring, and a pyridazine ring. The azetidine ring is a four-membered ring with one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of its functional groups and rings. For example, the azetidine ring might undergo reactions typical of other four-membered heterocycles, while the piperidine ring might participate in reactions common to other six-membered heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of its polar functional groups, while its stability might be influenced by the strain in its four-membered azetidine ring.Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new drugs or other useful substances .
Properties
IUPAC Name |
2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-16(2)14(19-15(16)23)11-5-8-21(9-6-11)10-13(22)18-12-4-3-7-17-20-12/h3-4,7,11,14H,5-6,8-10H2,1-2H3,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGMUUSIESJTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)CC(=O)NC3=NN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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